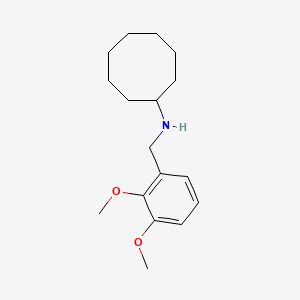![molecular formula C21H24N4OS B5739753 2-[(1-ethyl-1H-benzimidazol-2-yl)thio]-N'-(4-isopropylbenzylidene)acetohydrazide](/img/structure/B5739753.png)
2-[(1-ethyl-1H-benzimidazol-2-yl)thio]-N'-(4-isopropylbenzylidene)acetohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(1-ethyl-1H-benzimidazol-2-yl)thio]-N'-(4-isopropylbenzylidene)acetohydrazide is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is commonly referred to as EBAH, and its unique chemical properties make it a promising candidate for various research applications. In
作用機序
The mechanism of action of EBAH is not fully understood, but it is believed to involve the inhibition of various enzymes and pathways involved in the progression of diseases such as cancer and neurodegenerative diseases. EBAH has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. It has also been shown to have antimicrobial properties by disrupting the cell wall of bacteria and inhibiting their growth.
Biochemical and Physiological Effects:
EBAH has been shown to have various biochemical and physiological effects on the body. It has been shown to inhibit the activity of various enzymes involved in the progression of diseases such as cancer and neurodegenerative diseases. EBAH has also been shown to have antioxidant properties, which can help protect cells from oxidative damage. Additionally, EBAH has been shown to have anti-inflammatory properties, which can help reduce inflammation in the body.
実験室実験の利点と制限
One of the main advantages of using EBAH in lab experiments is its unique chemical properties, which make it a promising candidate for various research applications. However, there are also some limitations to using EBAH in lab experiments. For example, EBAH can be difficult to synthesize, and it may not be readily available in large quantities. Additionally, EBAH may have potential toxic effects, which can limit its use in certain experiments.
将来の方向性
There are many potential future directions for research on EBAH. One promising area of research is the development of new anticancer agents based on the chemical structure of EBAH. Additionally, EBAH may have potential applications in the treatment of other diseases such as neurodegenerative diseases, inflammatory diseases, and infectious diseases. Further research is needed to fully understand the mechanism of action of EBAH and its potential applications in various fields of research.
In conclusion, EBAH is a promising chemical compound that has been extensively studied for its potential applications in scientific research. Its unique chemical properties make it a promising candidate for various research applications, including its use as an anticancer agent, antimicrobial agent, and anti-inflammatory agent. Future research on EBAH may lead to the development of new treatments for various diseases.
合成法
The synthesis of EBAH involves the reaction of 2-mercaptobenzimidazole and ethyl chloroacetate, followed by the reaction of the resulting intermediate with isopropylbenzaldehyde. The final product is obtained after purification through recrystallization.
科学的研究の応用
EBAH has been widely used in scientific research for its potential applications in the fields of medicine, biochemistry, and pharmacology. Some of the most promising research applications of EBAH include its use as an anticancer agent, antimicrobial agent, and anti-inflammatory agent. EBAH has also been studied for its potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
特性
IUPAC Name |
2-(1-ethylbenzimidazol-2-yl)sulfanyl-N-[(E)-(4-propan-2-ylphenyl)methylideneamino]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N4OS/c1-4-25-19-8-6-5-7-18(19)23-21(25)27-14-20(26)24-22-13-16-9-11-17(12-10-16)15(2)3/h5-13,15H,4,14H2,1-3H3,(H,24,26)/b22-13+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKVGLLSULKWAEV-LPYMAVHISA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=CC=CC=C2N=C1SCC(=O)NN=CC3=CC=C(C=C3)C(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN1C2=CC=CC=C2N=C1SCC(=O)N/N=C/C3=CC=C(C=C3)C(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(1-ethyl-1H-benzimidazol-2-yl)sulfanyl]-N'-{(E)-[4-(propan-2-yl)phenyl]methylidene}acetohydrazide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-2-methylphenyl]acetamide](/img/structure/B5739676.png)

![ethyl [(3-chloro-4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetate](/img/structure/B5739688.png)

![4-[5-(2-iodophenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5739696.png)






![4-{[(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)thio]methyl}benzoic acid](/img/structure/B5739744.png)
![2-{[4-(4-ethylbenzyl)-1-piperazinyl]methyl}-4-methoxyphenol](/img/structure/B5739746.png)
![1,3-dimethyl-5-[2-methyl-4-(1-pyrrolidinyl)benzylidene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5739750.png)